molecular formula C8H4BrCl B6229360 2-bromo-1-chloro-3-ethynylbenzene CAS No. 2168633-93-8

2-bromo-1-chloro-3-ethynylbenzene

Cat. No.: B6229360
CAS No.: 2168633-93-8
M. Wt: 215.5
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Description

2-Bromo-1-chloro-3-ethynylbenzene is an organic compound that belongs to the class of haloalkynes It is characterized by the presence of both bromine and chlorine atoms attached to a benzene ring, along with an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-chloro-3-ethynylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-chloro-3-ethynylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions usually require a controlled temperature to ensure selective substitution at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-chloro-3-ethynylbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and various Lewis acids such as aluminum chloride.

    Sonogashira Coupling: Reagents include palladium catalysts, copper co-catalysts, and bases such as triethylamine or potassium carbonate.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include substituted benzene derivatives with different electrophiles replacing the halogen atoms.

    Sonogashira Coupling: Products include aryl or vinyl-substituted ethynylbenzene derivatives.

Scientific Research Applications

2-Bromo-1-chloro-3-ethynylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-1-chloro-3-ethynylbenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution . These intermediates undergo further transformations to yield the final products. The ethynyl group can participate in coupling reactions, forming new carbon-carbon bonds through palladium-catalyzed processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-chloro-3-ethynylbenzene is unique due to the presence of both halogen atoms and an ethynyl group on the benzene ring. This combination of functional groups allows for diverse chemical reactivity and the potential for various applications in synthesis and research.

Properties

CAS No.

2168633-93-8

Molecular Formula

C8H4BrCl

Molecular Weight

215.5

Purity

95

Origin of Product

United States

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